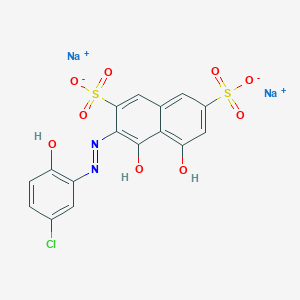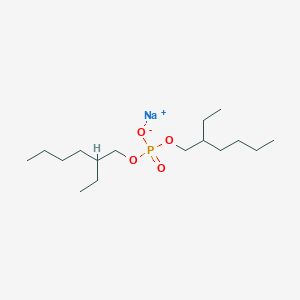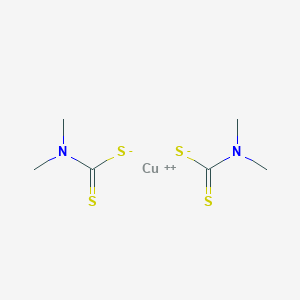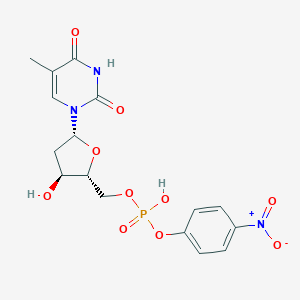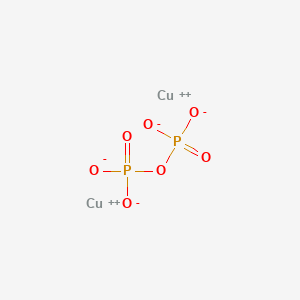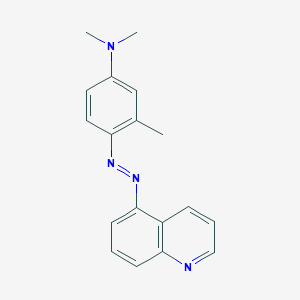
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, also known as DAAQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of azo dyes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the optical and electronic properties of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, which can be used to study the binding properties of biomolecules. In pharmacology, the complex formation of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline with target proteins leads to inhibition of their activity, which can be used for the treatment of various diseases.
Biochemische Und Physiologische Effekte
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been reported to have several biochemical and physiological effects. In vitro studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in laboratory experiments include its high stability, low toxicity, and ease of synthesis. However, the limitations of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline include its limited solubility in water and its potential to form complexes with non-target biomolecules, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for the research on 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. One potential direction is the development of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline-based fluorescent probes for the study of biomolecules. Another potential direction is the synthesis of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline derivatives with improved solubility and binding properties. Additionally, the potential applications of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in the field of materials science and nanotechnology should be explored further.
Synthesemethoden
The synthesis of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the reaction of 4-(dimethylamino) benzene diazonium chloride with 5-chloroquinoline in the presence of sodium acetate. The resulting product is then purified by recrystallization to obtain pure 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. This method has been widely used in the laboratory and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. In pharmacology, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
17416-21-6 |
|---|---|
Produktname |
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline |
Molekularformel |
C18H18N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
InChI-Schlüssel |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



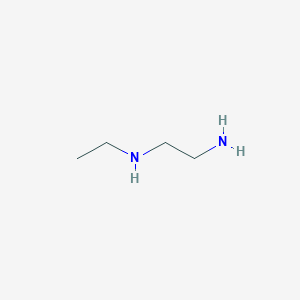
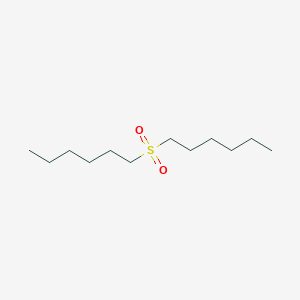
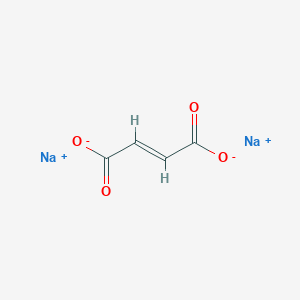
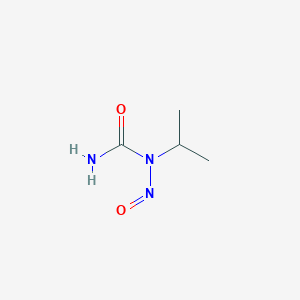
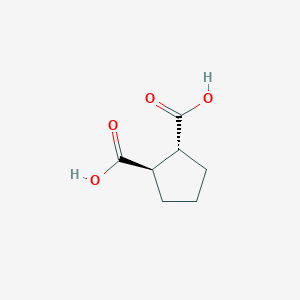
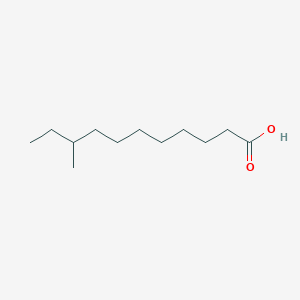
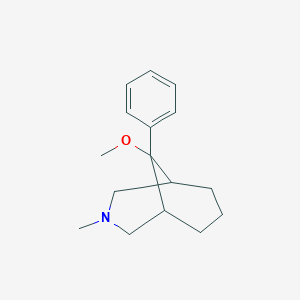
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
